Piperazine-1-carbonitrile hydrochloride

説明

BenchChem offers high-quality Piperazine-1-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-1-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

piperazine-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-5-8-3-1-7-2-4-8;/h7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPOQEDELVBOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Piperazine-1-carbonitrile hydrochloride: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of Piperazine-1-carbonitrile hydrochloride, a key chemical intermediate for researchers and professionals in drug development and synthetic chemistry. We will delve into its core properties, a robust synthesis protocol, expected analytical characteristics, and its strategic role in modern medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

Piperazine-1-carbonitrile hydrochloride is a derivative of piperazine, a ubiquitous scaffold in pharmaceuticals.[1] The introduction of a carbonitrile group to one of the piperazine nitrogens, followed by conversion to its hydrochloride salt, yields a stable, water-soluble building block poised for further synthetic elaboration.

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by several key identifiers, ensuring unambiguous sourcing and characterization in a research setting.

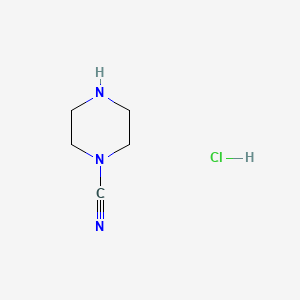

Diagram 1: Chemical Structure of Piperazine-1-carbonitrile hydrochloride

A 2D representation of Piperazine-1-carbonitrile hydrochloride.

Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while many suppliers offer this compound, experimentally determined physical properties such as melting point and specific solubility are not consistently reported in publicly accessible literature.[2][3] The values for related piperazine salts are provided for context.

| Property | Value / Information | Source(s) |

| CAS Number | 2837835-34-2 | [3] |

| Molecular Formula | C₅H₁₀ClN₃ | - |

| Molecular Weight | 147.61 g/mol | [3] |

| IUPAC Name | piperazine-1-carbonitrile;hydrochloride | - |

| Purity (Typical) | ≥95% | [3] |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred |

| Melting Point | Data not available. For comparison, Piperazine dihydrochloride melts at 318-320 °C (dec.).[4] 1-(Cyclopropylcarbonyl)piperazine HCl melts at 175-179 °C.[5] | - |

| Solubility | Expected to be soluble in water. The parent compound, piperazine, is freely soluble in water.[6] Hydrochloride salts of amines generally exhibit good aqueous solubility. | - |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | - |

| logP (Computed) | -0.20552 | - |

Synthesis and Purification Protocol

The synthesis of Piperazine-1-carbonitrile hydrochloride is most effectively achieved via the N-cyanation of piperazine, a classic transformation known as the von Braun reaction, followed by salt formation.[7] Cyanogen bromide is a highly effective, albeit toxic, reagent for this purpose.[8][9] The following protocol outlines a robust procedure based on established methodologies for the N-cyanation of secondary amines.[10][11]

Causality Statement: The choice of the von Braun reaction is dictated by its efficiency and historical precedent for the N-cyanation of secondary and tertiary amines. The carbon atom in cyanogen bromide is highly electrophilic, making it susceptible to nucleophilic attack by one of the piperazine nitrogen atoms.[7][9] Using a non-nucleophilic solvent like chloroform or dichloromethane prevents solvent competition. The final acidification with HCl in a non-aqueous solvent like diethyl ether or isopropanol ensures the precipitation of the clean hydrochloride salt, as the freebase is often soluble in these organic media.

Diagram 2: Proposed Synthesis Workflow

Sources

- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Piperazine-1-carbonitrile hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

A Technical Guide to the Mechanism of Action of Piperazine-1-Carbonitrile Hydrochloride Derivatives

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1][2] Derivatives of piperazine-1-carbonitrile, in particular, have garnered substantial interest for their diverse pharmacological activities, which span from complex modulation of the central nervous system to antimicrobial and anthelmintic effects.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of these compounds. We will dissect their interactions with key biological targets, primarily focusing on their well-documented roles as modulators of serotonergic and dopaminergic receptors. Furthermore, this guide will detail the critical experimental protocols and workflows employed to elucidate these mechanisms, offering researchers and drug development professionals a comprehensive framework for understanding and investigating this versatile class of molecules. Through a synthesis of established principles and field-proven insights, we aim to illuminate the structure-activity relationships and signaling cascades that define the therapeutic potential of piperazine-1-carbonitrile hydrochloride derivatives.

Introduction: The Piperazine Core in Drug Discovery

The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility.[5] This scaffold provides an ideal platform for developing novel therapeutics for several reasons:

-

Physicochemical Properties: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and bioavailability, which are crucial for effective drug delivery.[2]

-

Synthetic Tractability: The piperazine nucleus is readily functionalized at its nitrogen positions, allowing for systematic structural modifications to optimize target affinity, selectivity, and pharmacokinetic profiles.[1][5]

-

Pharmacophoric Versatility: The piperazine moiety is a key component in a wide range of approved drugs, including the antipsychotic aripiprazole and the antibacterial ciprofloxacin, demonstrating its ability to interact with a diverse array of biological targets.[1]

This guide will focus specifically on derivatives featuring a carbonitrile group attached to one of the piperazine nitrogens, a structural motif that has led to compounds with significant activity at key neurotransmitter receptors.

Primary Biological Targets: A Focus on the Central Nervous System

A substantial body of research on piperazine derivatives points towards their significant activity as modulators of G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[4] Specifically, many piperazine-1-carbonitrile analogs demonstrate high affinity for serotonin (5-HT) and dopamine (D) receptors, which are critical targets for treating a range of neuropsychiatric disorders.[6]

Serotonin (5-HT) Receptors

-

5-HT1A Receptors: These receptors are primarily inhibitory and are implicated in the pathophysiology of anxiety and depression.[6] Piperazine derivatives often act as partial agonists at 5-HT1A receptors, a mechanism shared by the anxiolytic drug buspirone.[7] This agonism can lead to a reduction in serotonin release in brain regions like the prefrontal cortex.[8]

-

5-HT2A Receptors: In contrast, 5-HT2A receptors are generally excitatory. Antagonism at these receptors is a key feature of many atypical antipsychotic drugs, as it is believed to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[6]

Dopamine (D) Receptors

-

D2 Receptors: The dopamine D2 receptor is a primary target for both typical and atypical antipsychotics.[6] Blockade of D2 receptors in the mesolimbic pathway is associated with a reduction in the positive symptoms of schizophrenia. Many CNS-active piperazine derivatives exhibit antagonist or partial agonist activity at D2 receptors.[7]

-

D3 Receptors: The D3 receptor is another member of the D2-like family and is also a target for some antipsychotic agents. Selective blockade of D3 receptors is being investigated for its potential to treat conditions like L-dopa-induced dyskinesia in Parkinson's disease.[9]

The therapeutic efficacy of many piperazine-based CNS drugs, such as aripiprazole, stems from their ability to act as "dual" or "multi-target" ligands, simultaneously modulating both dopamine and serotonin receptors to achieve a more favorable clinical outcome.[1][6]

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of a piperazine-1-carbonitrile derivative with its target receptor initiates a cascade of intracellular signaling events. The specific downstream effects depend on whether the compound acts as an agonist, antagonist, or partial agonist.

Receptor Binding and Affinity

The initial and most critical step is the binding of the ligand to the receptor. The affinity of this interaction is a measure of how tightly the ligand binds and is typically quantified by the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. The structural features of the piperazine derivative, such as the nature of the aryl group and other substituents, have a pronounced impact on its affinity for different receptor subtypes.[7]

Table 1: Representative Binding Affinities (Ki, nM) of Piperazine Derivatives

| Compound | 5-HT1A | 5-HT2A | D2 | D3 | Reference |

| Compound 9b | 23.9 | 39.4 | >10,000 | - | [7] |

| Compound 12a | 41.5 | 315 | 300 | - | [7] |

| Compound 6a | 199 | - | >600 | 1.4 | [9] |

| Compound 7 | 0.57 | - | - | - | [10] |

This table presents a selection of affinity data from the literature to illustrate the range of activities observed for this class of compounds. The specific structures can be found in the cited references.

Downstream Signaling Pathways

Once bound, the ligand influences the receptor's conformation and its interaction with intracellular G-proteins, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol phosphates (IP).

-

Agonist Action (e.g., at 5-HT1A): An agonist will stabilize the active conformation of the receptor (e.g., 5-HT1A), leading to the activation of inhibitory G-proteins (Gi/o). This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

-

Antagonist Action (e.g., at D2/5-HT2A): An antagonist binds to the receptor but does not induce a conformational change, thereby blocking the binding and action of the endogenous neurotransmitter (dopamine or serotonin). This prevents the activation of downstream signaling pathways. For example, blocking the Gq-coupled 5-HT2A receptor prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

The diagram below illustrates the general signaling pathways for the key receptors modulated by piperazine derivatives.

Caption: Generalized GPCR signaling pathways for key CNS receptors.

Experimental Protocols for Mechanistic Elucidation

A multi-tiered experimental approach is essential to fully characterize the mechanism of action of a piperazine-1-carbonitrile derivative. The following protocols represent a logical and self-validating workflow, moving from initial binding assessment to functional cellular and in vivo effects.

Workflow for Characterizing a Novel Derivative

Caption: A logical workflow for characterizing novel piperazine derivatives.

Protocol: Radioligand Binding Assay

This technique is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.

-

Principle: The assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to a receptor preparation. The receptor source is typically a cell membrane preparation from a stable cell line overexpressing the human cloned receptor of interest (e.g., 5-HT1A).[7]

-

Methodology:

-

Preparation: Prepare serial dilutions of the piperazine test compound.

-

Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.[9]

-

Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-radioactive ligand to saturate the receptors).

-

Equilibration: Incubate the plate at a controlled temperature for a set time to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Wash the filters to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol: cAMP Functional Assay

This assay determines whether a compound that binds to a Gi/o-coupled receptor (like 5-HT1A or D2) acts as an agonist or antagonist.

-

Principle: Agonists of Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay measures the change in cAMP levels in response to the test compound.

-

Methodology:

-

Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) in a multi-well plate.

-

Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of the piperazine test compound. To measure antagonist activity, co-incubate the test compound with a known agonist. Also, add forskolin, a direct activator of adenylyl cyclase, to stimulate a robust baseline of cAMP production.

-

Lysis: After incubation, lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Plot the measured signal (which is inversely proportional to cAMP concentration in many competitive assays) against the log of the compound concentration. For agonists, this will produce a dose-dependent decrease in signal. For antagonists, the curve of the known agonist will be shifted to the right. From these curves, EC50 (for agonists) or pA2 (for antagonists) values can be calculated.

-

Beyond the CNS: Other Mechanisms of Action

While the focus is often on neuroreceptors, the piperazine scaffold is versatile.

-

Anthelmintic Activity: The foundational mechanism for piperazine itself is its action as a GABA receptor agonist on the neuromuscular junctions of helminths (parasitic worms).[11][12] This leads to an influx of chloride ions, hyperpolarization of the muscle cell membrane, and subsequent flaccid paralysis of the worm, causing it to be expelled from the host.[12][13] This selectivity arises because vertebrates primarily use GABA in the CNS, and the nematode GABA receptor isoform is distinct.[11]

-

Antimicrobial/Antifungal Activity: Various piperazine derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[14][15] The exact mechanisms can vary but often involve disruption of the microbial cell membrane or inhibition of essential enzymes. The activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Conclusion and Future Directions

Piperazine-1-carbonitrile hydrochloride derivatives represent a rich and adaptable chemical scaffold with profound implications for drug discovery. Their primary mechanism of action in the CNS involves the nuanced modulation of serotonin and dopamine receptor systems, leading to their investigation for a host of neuropsychiatric conditions. The key to their therapeutic potential lies in achieving a balanced affinity and functional activity profile across multiple receptors.

Future research will likely focus on:

-

Improving Receptor Subtype Selectivity: Designing derivatives that can more precisely target specific receptor subtypes (e.g., D3 vs. D2) to enhance efficacy and reduce off-target side effects.

-

Multi-Target Drug Design: Intentionally designing single molecules that interact with multiple, distinct biological targets to treat complex diseases with a polypharmacological approach.

-

Exploring New Therapeutic Areas: Leveraging the synthetic accessibility of the piperazine core to explore its potential against other targets, including kinases and enzymes relevant to oncology and inflammatory diseases.

The continued exploration of this chemical space, guided by the robust experimental workflows outlined in this guide, promises to yield the next generation of innovative therapeutics.

References

-

Maramai, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

-

Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

-

Rathore, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Husbands, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

-

Shaikh, I. A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

-

Filip, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Available at: [Link]

-

Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Zagórska, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

-

Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

-

Tomar, A., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Li, W., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

-

Anusha, S., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap. Available at: [Link]

-

Various Authors. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

-

Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

-

Various Authors. (2021). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Available at: [Link]

-

Various Authors. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

-

Various Authors. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 14. neuroquantology.com [neuroquantology.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of Piperazine-1-carbonitrile Hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Piperazine-1-carbonitrile Hydrochloride

This guide provides a detailed examination of Piperazine-1-carbonitrile hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental physicochemical properties of this compound, with a specific focus on its molecular weight and exact mass. We will explore the theoretical underpinnings of these values, the experimental methodologies for their verification, and the practical implications for chemical synthesis and analysis.

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents targeting diverse biological systems. The introduction of a carbonitrile group at the N1 position, as seen in Piperazine-1-carbonitrile, creates a versatile chemical handle. This functional group can participate in various chemical transformations, enabling the construction of complex molecular architectures. As the hydrochloride salt, the compound exhibits improved solubility and stability, making it highly amenable to laboratory use.

Accurate knowledge of a compound's molecular weight and exact mass is a cornerstone of chemical research and development. It validates synthetic success, confirms sample identity and purity, and is a prerequisite for quantitative analysis and regulatory submission. This guide serves as an authoritative resource for these critical parameters for Piperazine-1-carbonitrile hydrochloride.

Core Physicochemical Properties

The fundamental identity of Piperazine-1-carbonitrile hydrochloride is defined by its molecular formula, C₅H₁₀ClN₃, and its CAS number, 2837835-34-2.[1][2] From this formula, we can derive its key mass-related properties.

Molecular Weight vs. Exact Mass: A Critical Distinction

In analytical science, it is crucial to differentiate between molecular weight (or average molecular mass) and exact mass (or monoisotopic mass).

-

Molecular Weight is the weighted average of the masses of all naturally occurring isotopes of the elements in the formula. It is used for stoichiometric calculations involving bulk quantities of the material (e.g., weighing out a sample for a reaction).

-

Exact Mass is calculated using the mass of the most abundant, stable isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), which can resolve ions with very small mass differences and is used to confirm elemental composition.

The quantitative values for Piperazine-1-carbonitrile hydrochloride are summarized below.

| Property | Value | Significance & Application | Source(s) |

| Molecular Formula | C₅H₁₀ClN₃ | Defines the elemental composition. | [1] |

| CAS Number | 2837835-34-2 | Unique identifier for the chemical substance. | [1][2] |

| Molecular Weight | 147.61 g/mol | Used for bulk measurements and solution preparation. | [1][2] |

| Exact Mass (of C₅H₉N₃H⁺) | 112.08747 Da | The calculated monoisotopic mass of the protonated cation, which is the species typically observed in positive-ion ESI-MS. | Calculated |

| Purity | ≥95% | A common purity specification from commercial suppliers. | [1] |

Molecular Structure

The structure of Piperazine-1-carbonitrile hydrochloride consists of a piperazine ring with a cyano group attached to one nitrogen atom. The hydrochloride salt forms on one of the nitrogen atoms, typically the secondary amine.

Caption: 2D structure of Piperazine-1-carbonitrile hydrochloride.

Experimental Determination of Molecular Weight and Exact Mass

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and exact mass of a compound.[3] For a polar, saline compound like Piperazine-1-carbonitrile hydrochloride, Electrospray Ionization (ESI) is the preferred ionization method.

Causality Behind Experimental Choices

-

Why ESI? Electrospray ionization is a "soft" ionization technique ideal for polar and thermally labile molecules. It transfers pre-existing ions from solution into the gas phase with minimal fragmentation. Since the hydrochloride salt is already ionized in solution (as a protonated piperazine and a chloride anion), ESI is perfectly suited to introduce the protonated cation [M+H]⁺ into the mass analyzer.

-

Why High-Resolution MS? To determine the exact mass and confirm the elemental composition, a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required. These instruments have the resolving power to distinguish between ions of very similar nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity.

-

Why Positive Ion Mode? The piperazine nitrogen atoms are basic and readily accept a proton in solution, forming a positive ion. Therefore, positive ion detection mode is used to observe the [M+H]⁺ species.

Step-by-Step Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Piperazine-1-carbonitrile hydrochloride.

-

Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid ensures the analyte remains protonated.

-

Perform a serial dilution to a final concentration of ~1 µg/mL for direct infusion analysis.

-

-

Instrumentation Setup (High-Resolution Mass Spectrometer):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow (N₂): 8 - 12 L/min

-

Desolvation Temperature: 300 - 400 °C

-

Analyzer Mode: Full Scan (m/z 50-500) at high resolution (>30,000 FWHM).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged mass spectrum.

-

-

Data Analysis:

-

Identify the most abundant ion in the spectrum. For Piperazine-1-carbonitrile, this will be the protonated molecule, [C₅H₉N₃ + H]⁺.

-

Measure its m/z value with high precision (to four or more decimal places).

-

Compare the measured exact mass to the theoretical exact mass (112.08747 Da). The mass error should be less than 5 ppm to confirm the elemental composition.

-

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

This guide has established the molecular weight of Piperazine-1-carbonitrile hydrochloride as 147.61 g/mol and detailed the basis for its experimentally determined exact mass. For high-resolution mass spectrometry, the key species to observe is the protonated free base [C₅H₉N₃ + H]⁺, which has a theoretical exact mass of 112.08747 Da. Adherence to the described ESI-MS protocol provides a self-validating system for confirming the identity and elemental composition of this important chemical intermediate. By grounding these fundamental constants in both theoretical calculations and robust analytical methodology, researchers can proceed with confidence in their synthetic and analytical endeavors.

References

-

PubChem. 4-(3-Chloro-4-methoxy-benzylamino)-1-piperidin-1-yl-phthalazine-6-carbonitrile; hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

-

PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. National Library of Medicine. Available at: [Link]

-

RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

Sources

Technical Whitepaper: Scaffold Derivatization and In Vitro Profiling of Piperazine-1-Carbonitrile Hydrochloride

Executive Summary

In the landscape of modern drug discovery, selecting the right synthetic building blocks is critical for developing robust hit-to-lead pipelines. Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2) has emerged as a highly versatile bifunctional scaffold[1]. This whitepaper provides an in-depth technical guide on utilizing this compound, detailing the chemical rationale behind its selection, step-by-step methodologies for generating derivatives, and the self-validating in vitro protocols required to evaluate their pharmacological efficacy.

Chemical Biology & Mechanistic Rationale

As an application scientist overseeing scaffold derivatization, the selection of piperazine-1-carbonitrile hydrochloride is driven by specific mechanistic advantages:

-

Stability and Stoichiometric Precision: The hydrochloride salt form is explicitly chosen over the free base due to its enhanced bench stability and superior aqueous solubility[1]. This prevents premature degradation and ensures precise stoichiometric control during high-throughput synthesis.

-

Bifunctional Reactivity: The piperazine ring imparts favorable pharmacokinetic properties (e.g., improved solubility and basicity), while the N-cyano group acts as a potent electrophilic center.

-

Therapeutic Versatility: The cyano moiety is highly susceptible to nucleophilic attack. For example, microwave-assisted condensation with hydrazides readily yields 3,5-disubstituted-1,2,4-triazoles—a pharmacophore known for its broad-spectrum antimicrobial and anticancer activities[2]. Furthermore, this scaffold serves as a critical intermediate in the synthesis of oxazolidine-based Selective Androgen Receptor Modulators (SARMs)[3],[4].

Fig 1. Sequential workflow from piperazine-1-carbonitrile hydrochloride to in vitro validation.

Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol described below functions as a self-validating system , incorporating rigorous internal controls to eliminate false positives and experimental artifacts.

Protocol A: Cell Viability and Cytotoxicity Profiling (MTT Assay)

Causality: Before evaluating target-specific efficacy, it is imperative to establish the cytotoxicity profile (CC₅₀) of the newly synthesized piperazine-1-carbonitrile derivatives. This ensures that any reduction in downstream reporter signals is due to true target modulation, rather than non-specific cell death.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., HEK293 or COS-7) in a 96-well plate at a density of 1.0×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives (0.1 µM to 100 µM).

-

Internal Controls:

-

Positive Control for Cell Death: Treat designated wells with 1 µM Staurosporine, a broad-spectrum kinase inhibitor that reliably induces apoptosis, validating the assay's sensitivity[5].

-

Vehicle Control: 0.1% DMSO to establish baseline viability.

-

-

Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

Protocol B: Target-Specific Screening (AR Transactivation Assay)

Causality: To evaluate the efficacy of SARM derivatives synthesized from the piperazine-1-carbonitrile scaffold, an in vitro transactivation assay is employed. As established in[4], the African green monkey kidney fibroblast-like cell line (COS-7, ATCC CRL-1651) is utilized. COS-7 cells are specifically chosen because they lack endogenous androgen receptors, providing a biological "blank slate" that ensures the reporter signal is exclusively driven by the transfected hAR plasmid, thereby eliminating background cross-talk[4].

Step-by-Step Methodology:

-

Cell Seeding: Seed COS-7 cells in a 48-well plate at a density of 2.5×104 cells/well. Culture for 24 hours to reach ~70% confluency[4].

-

Transfection: Co-transfect the cells using a lipofection reagent with a plasmid hAR-mixed medium (containing the human Androgen Receptor gene) and an Androgen Response Element (ARE)-driven luciferase reporter plasmid[4].

-

Compound Treatment: Treat the transfected cells with the SARM derivatives at a concentration gradient ranging from 0.1 nM to 10,000 nM[4].

-

Internal Controls:

-

Agonist Control: Treat specific wells with 1 nM of [³H]MIB (Mibolerone) or Dihydrotestosterone (DHT) to validate maximum receptor activation[4].

-

Antagonist Control: Enzalutamide (1 µM) to validate receptor specificity.

-

-

Incubation & Readout: Allow the cells to react for 2 to 24 hours. Lyse the cells using a passive lysis buffer and quantify luminescence to determine the EC₅₀[4].

Fig 2. Mechanism of action for SARM derivatives in the AR transactivation reporter assay.

Quantitative Data Presentation

To synthesize the outcomes of the aforementioned protocols, quantitative data must be rigorously structured. The table below represents a standardized data summary for evaluating the in vitro profile of piperazine-1-carbonitrile derivatives, emphasizing the Selectivity Index (SI) as a primary metric for lead advancement.

Table 1: Preliminary In Vitro Profiling of Piperazine-1-Carbonitrile Derivatives

| Compound ID | Structural Class | AR Transactivation (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI)* |

| P1C-HCl | Piperazine-1-carbonitrile (Control) | > 10,000 | > 100 | N/A |

| SARM-01 | Oxazolidine-Derivative | 12.4 | > 50 | > 4,000 |

| TRZ-02 | 1,2,4-Triazole-Derivative | 45.8 | 85 | ~ 1,850 |

| DHT | Endogenous Agonist (Control) | 1.2 | > 100 | > 80,000 |

| Staurosporine | Pan-Kinase Inhibitor (Control) | N/A | 0.05 | N/A |

*Selectivity Index (SI) is calculated as (CC50×1000)/EC50 . A higher SI indicates a wider therapeutic window.

References

- Title: Oxazolidine-based compound and selective androgen receptor agonist comprising same (US9809583B2)

-

Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry / National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. CA2946834C - Oxazolidine-based compound and selective androgen receptor agonist comprising same - Google Patents [patents.google.com]

- 4. US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same - Google Patents [patents.google.com]

- 5. Product List | BIOZOL [biozol.de]

Pharmacokinetics of piperazine-1-carbonitrile hydrochloride based compounds

An In-depth Technical Guide to the Pharmacokinetics of Piperazine-1-Carbonitrile Hydrochloride Based Compounds

Authored by: Gemini, Senior Application Scientist

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The introduction of a carbonitrile group at the 1-position of the piperazine ring, often as a hydrochloride salt to enhance solubility and stability, creates a unique chemical entity with distinct physicochemical properties that significantly influence its pharmacokinetic profile. This guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) characteristics of piperazine-1-carbonitrile hydrochloride-based compounds, offering insights for researchers and drug development professionals.

I. Absorption

The oral bioavailability of piperazine-1-carbonitrile compounds is governed by their ability to permeate the intestinal epithelium and their stability in the gastrointestinal tract.

A. Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation into a polarized monolayer.

-

Compound Preparation: A stock solution of the piperazine-1-carbonitrile hydrochloride compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hank's Balanced Salt Solution) to the final test concentration.

-

Permeability Measurement: The test compound is added to the apical (A) side of the Caco-2 monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active transport.

-

Quantification: The concentration of the compound in the donor and receiver compartments is determined by a suitable analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.

B. Physicochemical Properties Influencing Absorption

The absorption of piperazine-1-carbonitrile compounds is also influenced by their physicochemical properties.

| Property | Typical Range | Impact on Absorption |

| Molecular Weight | 300 - 500 Da | Smaller molecules generally exhibit better absorption. |

| LogP | 1.0 - 3.0 | Optimal lipophilicity is required for membrane permeation. |

| pKa | 7.0 - 9.0 | The basic nature of the piperazine ring can lead to pH-dependent absorption. |

| Solubility | Variable | Hydrochloride salt form generally improves aqueous solubility. |

II. Distribution

Once absorbed, piperazine-1-carbonitrile compounds distribute throughout the body, with the extent of distribution being influenced by their binding to plasma proteins and tissue permeability.

A. Plasma Protein Binding

High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

-

Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

-

Compound Addition: The test compound is added to the plasma chamber.

-

Equilibration: The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

-

Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

B. Volume of Distribution (Vd)

The apparent volume of distribution (Vd) is a theoretical volume that relates the amount of drug in the body to the concentration of drug in the blood or plasma. A large Vd suggests extensive tissue distribution. For many piperazine-containing compounds, Vd values are often greater than 1 L/kg, indicating significant distribution into tissues.

III. Metabolism

The metabolic fate of piperazine-1-carbonitrile compounds is a critical determinant of their duration of action and potential for drug-drug interactions. The liver is the primary site of metabolism for most of these compounds.

A. Major Metabolic Pathways

In vitro studies using human liver microsomes and hepatocytes have identified several common metabolic pathways for piperazine-1-carbonitrile derivatives.

An In-depth Technical Guide to Piperazine-1-carbonitrile Hydrochloride Receptor Binding Affinity Assays

Introduction

In the landscape of modern drug discovery and neuropharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth technical overview of the methodologies used to determine the receptor binding affinity of Piperazine-1-carbonitrile hydrochloride. The piperazine scaffold is a "privileged" structure in medicinal chemistry, found in numerous drugs targeting a wide array of receptors, particularly neurotransmitter receptors like serotonin (5-HT) and dopamine (D) subtypes.[1][2] The addition of a carbonitrile group to this scaffold creates a unique chemical entity whose pharmacological profile requires meticulous investigation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the underlying principles and rationale for each experimental step, ensuring a robust and reproducible approach to generating high-quality binding data. We will focus on the gold-standard technique for affinity determination: the competitive radioligand binding assay.

Part 1: Fundamental Principles of Receptor Binding Assays

Receptor binding assays are powerful tools used to quantify the interaction between a ligand (e.g., a drug candidate like Piperazine-1-carbonitrile hydrochloride) and a receptor.[3] These assays are foundational in pharmacology, providing critical data on a compound's potency and selectivity.

Key Pharmacological Parameters:

-

Affinity: This describes the strength of the binding interaction between a ligand and a receptor. It is typically expressed as the equilibrium dissociation constant (Kd) for a radioligand or the inhibition constant (Ki) for an unlabeled competitor compound. A lower Kd or Ki value signifies a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): This is an operational parameter that measures the concentration of a competing ligand required to displace 50% of a specific radioligand from its receptor.[4] The IC50 is experimentally determined and is dependent on assay conditions, such as the concentration of the radioligand used.[5]

-

Ki (Inhibition Constant): The Ki is a more absolute measure of the affinity of a competing ligand.[6] It is derived from the IC50 value using the Cheng-Prusoff equation , which corrects for the concentration of the radioligand and its affinity (Kd) for the receptor.[4][6] This allows for the comparison of affinity values for different compounds across different experiments.[7]

The Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand.

This equation is valid for simple, competitive binding at a single receptor site.[6]

Types of Binding Assays:

-

Saturation Assays: These are used to determine the affinity (Kd) and the total number of binding sites (Bmax) for a specific radioligand in a given tissue or cell preparation. The experiment involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8]

-

Competitive Assays: These assays measure the ability of an unlabeled test compound (the "competitor," e.g., Piperazine-1-carbonitrile hydrochloride) to compete with a labeled radioligand for binding to a receptor.[9] By generating a dose-response curve, the IC50 of the test compound can be determined, and subsequently, its Ki value can be calculated.[10] This is the most common method for screening and characterizing new chemical entities.

Part 2: Experimental Workflow for a Competitive Binding Assay

This section provides a practical, step-by-step guide to performing a competitive radioligand binding assay to determine the affinity of Piperazine-1-carbonitrile hydrochloride for a hypothetical G-Protein Coupled Receptor (GPCR), such as a serotonin or dopamine receptor.

Diagram: Competitive Binding Assay Principle

The following diagram illustrates the core concept of a competitive binding assay. The unlabeled test compound (Piperazine-1-carbonitrile HCl) competes with a fixed concentration of a radiolabeled ligand for a finite number of receptors.

Caption: Principle of Competitive Ligand Binding.

Section 2.1: Preparation of Biological Materials (Membrane Preparation)

The quality of the receptor source is critical for a successful binding assay. Here, we describe a standard protocol for preparing cell membranes from cultured cells overexpressing the target receptor.

Rationale: Using isolated membranes provides a concentrated source of the receptor, free from many of the confounding factors present in whole cells, such as internalization and metabolism.[3]

Protocol:

-

Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the target GPCR to a high density.

-

Harvesting: Gently scrape and collect the cells into centrifuge tubes. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors). Homogenize the suspension using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[10]

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash away cytosolic proteins.[12]

-

Final Preparation: Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose.[10]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce™ BCA Protein Assay. This is essential for normalizing the binding data.

-

Storage: Aliquot the membrane preparation and store at -80°C until use.[12]

Section 2.2: The Competitive Radioligand Binding Assay Protocol

This protocol is designed for a 96-well plate format, which is suitable for generating dose-response curves.

Rationale: The filtration-based method is a classic and robust technique. It allows for the rapid separation of receptor-bound radioligand from the unbound radioligand in the solution.[10] The use of polyethylenimine (PEI) pre-soaked filters reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters.

Materials:

-

Membrane preparation (from Section 2.1)

-

Radioligand (e.g., [³H]-Serotonin, [³H]-Spiperone) at a concentration near its Kd.

-

Test Compound: Piperazine-1-carbonitrile hydrochloride, prepared in a serial dilution.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

-

Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target receptor.

-

96-well plates, PEI-soaked glass fiber filter mats, cell harvester, scintillation counter, and scintillation fluid.

Diagram: Experimental Workflow

Caption: Workflow of a Filtration-Based Radioligand Binding Assay.

Step-by-Step Protocol:

-

Plate Setup: In a 96-well plate, designate triplicate wells for:

-

Total Binding (TB): Will contain membranes, radioligand, and assay buffer.

-

Non-Specific Binding (NSB): Will contain membranes, radioligand, and a saturating concentration of an unlabeled competitor.

-

Test Compound: Will contain membranes, radioligand, and varying concentrations of Piperazine-1-carbonitrile hydrochloride.

-

-

Reagent Addition: Add the components to the wells in the following order (example volumes for a 250 µL final volume):[10]

-

150 µL of diluted membrane preparation.

-

50 µL of assay buffer (for TB wells), NSB control, or the serially diluted Piperazine-1-carbonitrile hydrochloride.

-

50 µL of the radioligand solution.[12]

-

-

Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]

-

Filtration: Terminate the incubation by rapidly filtering the contents of the plate through a PEI-presoaked glass fiber filter mat using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10][12]

-

Drying and Counting: Dry the filter mat (e.g., 30 minutes at 50°C).[12] Once dry, add scintillation cocktail and count the radioactivity retained on each filter disc using a microplate scintillation counter.[10]

Section 2.3: Data Acquisition and Analysis

-

Calculate Specific Binding: The raw data will be in counts per minute (CPM) or disintegrations per minute (DPM).

-

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

-

-

Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the concentration of Piperazine-1-carbonitrile hydrochloride.

-

Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[10]

-

Calculate Ki: Use the Cheng-Prusoff equation to convert the experimentally determined IC50 value to the inhibition constant, Ki.[6] This requires knowing the Kd and concentration of the radioligand used in the assay.

Part 3: Data Presentation and Interpretation

Quantitative data from binding assays should be presented clearly to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Profile for Piperazine-1-carbonitrile HCl

| Receptor Target | Radioligand Used | Radioligand [L] (nM) | Radioligand Kd (nM) | IC50 (nM) | Ki (nM) |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 1.0 | 0.9 | 45 | 21.3 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 0.5 | 0.6 | 250 | 136 |

| Dopamine D2 | [³H]-Spiperone | 0.2 | 0.15 | 800 | 343 |

| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | 2.0 | 2.5 | 15 | 6.8 |

This data is illustrative and serves as an example of how results would be presented.

Interpretation of Results: Based on the hypothetical data in Table 1, Piperazine-1-carbonitrile hydrochloride demonstrates the highest affinity for the Sigma-1 receptor (Ki = 6.8 nM), followed by the 5-HT1A receptor. Its affinity for the 5-HT2A and D2 receptors is significantly lower. This profile suggests that the compound is a potent Sigma-1 ligand with moderate 5-HT1A activity and may be selective against the other receptors tested. Such data is crucial for guiding further drug development, including structure-activity relationship (SAR) studies and in vivo efficacy testing.[13][14]

Conclusion

The competitive radioligand binding assay is an indispensable tool in pharmacology for determining the affinity and selectivity of novel compounds like Piperazine-1-carbonitrile hydrochloride. A thorough understanding of the underlying principles, meticulous execution of the experimental protocol, and correct data analysis are essential for generating reliable and meaningful results. This guide provides the foundational knowledge and practical steps required to confidently establish the receptor binding profile of test compounds, a critical step in the journey of drug discovery and development.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from [Link]

-

Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

-

Celtarys. (2023, March 7). Game Changer in Target-Based Drug Discovery. Retrieved from [Link]

-

Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Competitive binding assay of selective GPCRs with MC3R and MC4R. Retrieved from [Link]

-

ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

-

ChemHelp ASAP. (2023, August 20). comparing potency values with the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

-

Casadó-Anguera, V., et al. (2021). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PMC. Retrieved from [Link]

-

Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

-

Inam, M., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Retrieved from [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

-

Conte, G. M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

-

Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. youtube.com [youtube.com]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 7. youtube.com [youtube.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Game Changer in Target-Based Drug Discovery - Celtarys [celtarys.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Discovery, Synthesis, and Applications of Piperazine-1-Carbonitrile Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Scientific Context

The introduction of a cyano group (–C≡N) onto the nitrogen atom of a secondary amine fundamentally alters the molecule's physicochemical profile. The resulting cyanamide motif exhibits reduced basicity, enhanced metabolic stability, and unique hydrogen-bonding capabilities compared to the parent amine[1]. Piperazine-1-carbonitrile hydrochloride (CAS: 2837835-34-2) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry[2].

Historically, the synthesis of N-cyanated secondary amines relied on the classical von Braun reaction. However, the demand for highly pure, regioselective piperazine derivatives in drug discovery led to the development of orthogonal protection strategies. Isolating the compound as a hydrochloride salt offers superior shelf-stability, hygroscopic control, and handling characteristics compared to its free-base counterpart (CAS: 34065-01-5)[3].

Physicochemical and Structural Properties

Understanding the foundational properties of piperazine-1-carbonitrile hydrochloride is critical for downstream formulation and synthetic planning.

Table 1: Physicochemical and Structural Profile

| Property | Value |

| IUPAC Name | piperazine-1-carbonitrile; hydrochloride |

| CAS Number | 2837835-34-2 (HCl salt)[2], 34065-01-5 (Free base)[3] |

| Molecular Formula | C₅H₁₀ClN₃ |

| Molecular Weight | 147.61 g/mol |

| Topological Polar Surface Area (TPSA) | 39.06 Ų |

| SMILES String | N#CN1CCNCC1.Cl |

| Physical State | Solid (typically white to off-white crystalline powder) |

Synthetic Methodologies and Mechanistic Causality

The synthesis of piperazine-1-carbonitrile hydrochloride requires strict regiocontrol. Because piperazine is a symmetrical diamine, direct cyanation yields an intractable statistical mixture of unreacted, mono-cyanated, and bis-cyanated species. To circumvent this, a highly controlled three-phase "Protection-Cyanation-Deprotection" workflow is employed[4].

Experimental workflow and mechanistic causality for the synthesis of piperazine-1-carbonitrile HCl.

Experimental Protocols: Self-Validating Systems

As a standard in robust chemical engineering, every protocol must act as a self-validating system to ensure quality control at each intermediate stage.

Phase 1: Regioselective Mono-Protection

-

Objective : Synthesize tert-butyl piperazine-1-carboxylate.

-

Procedure :

-

Dissolve piperazine (3.0 eq) in a solvent mixture of Dichloromethane (DCM) and Methanol.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at 0 °C over 2 hours.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Concentrate under reduced pressure, resuspend in water, and filter to remove the insoluble bis-Boc byproduct. Extract the aqueous layer with DCM to isolate the mono-Boc product.

-

-

Causality : The large stoichiometric excess of piperazine combined with slow addition at low temperatures kinetically favors mono-protection. Methanol enhances the solubility of the unsubstituted piperazine, preventing premature precipitation.

-

Self-Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The mono-protected product will appear as a distinct spot that stains purple (indicating the presence of a secondary amine), whereas the fully protected bis-Boc byproduct will not stain.

Phase 2: Electrophilic N-Cyanation

-

Objective : Synthesize 4-cyano-piperazine-1-carboxylic acid tert-butyl ester.

-

Procedure :

-

Dissolve the mono-Boc piperazine intermediate (1.0 eq) in anhydrous DCM.

-

Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

-

Add cyanogen bromide (BrCN, 1.2 eq) portion-wise. (Caution: BrCN is highly toxic; perform strictly in a fume hood.)

-

Allow the reaction to warm to room temperature and stir for 4 hours[5].

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Causality : BrCN acts as a potent electrophilic cyano source. DIPEA (Hünig's base) is selected because its steric bulk prevents it from acting as a competing nucleophile against BrCN, while it efficiently scavenges the HBr byproduct. This prevents the protonation of the piperazine nitrogen, maintaining its nucleophilicity[5].

-

Self-Validation Checkpoint : Fourier-transform infrared spectroscopy (FT-IR) will reveal the disappearance of the broad N–H stretch (~3300 cm⁻¹) and the emergence of a sharp, diagnostic nitrile (–C≡N) stretching band at ~2214 cm⁻¹.

Phase 3: Deprotection and Hydrochloride Salt Isolation

-

Objective : Isolate pure piperazine-1-carbonitrile hydrochloride.

-

Procedure :

-

Dissolve the cyano-Boc intermediate in a minimal amount of anhydrous tetrahydrofuran (THF) or DCM.

-

Add an excess of 4.0 N HCl in dioxane (approx. 5.0 eq) at room temperature.

-

Stir the mixture vigorously for 4 to 5 hours[4].

-

Collect the resulting white precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

-

-

Causality : Anhydrous HCl in dioxane serves a dual operational purpose. The strong acid cleaves the Boc group, releasing isobutylene and CO₂ gases. Because dioxane is a low-polarity aprotic solvent, the resulting highly polar piperazine-1-carbonitrile hydrochloride salt is completely insoluble and precipitates directly. This drives the reaction forward via Le Chatelier’s principle and yields a highly pure product without the need for aqueous workup or chromatography[4].

-

Self-Validation Checkpoint : The reaction progress is visually validated by the cessation of gas evolution (CO₂). The final product's identity is confirmed by a shift in the ¹H NMR spectrum, specifically the complete loss of the intense 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.

Table 2: Standard Stoichiometry and Yield Metrics for Synthesis Workflow

| Reaction Phase | Key Reagents | Molar Equivalents | Expected Yield | In-Process Validation Metric |

| 1. Mono-Protection | Piperazine : Boc₂O | 3.0 : 1.0 | 85 - 90% | Ninhydrin (+) TLC spot |

| 2. N-Cyanation | N-Boc-Pip : BrCN : DIPEA | 1.0 : 1.2 : 1.5 | 75 - 85% | FT-IR: –C≡N peak at ~2214 cm⁻¹ |

| 3. Deprotection | Cyano-Boc-Pip : HCl | 1.0 : 5.0+ | > 95% | Cessation of CO₂ gas evolution |

Applications in Advanced Drug Development

The piperazine-1-carbonitrile scaffold is not merely a synthetic endpoint; it is a critical precursor utilized across several advanced therapeutic pipelines:

-

Androgen Receptor Agonists : The cyano-piperazine moiety is utilized in the synthesis of oxazolidine-based selective androgen receptor agonists, which are heavily investigated for the treatment of muscle and bone wasting diseases[6].

-

MC4-R Agonists : It serves as a key structural determinant in substituted quinazolinone compounds targeting the melanocortin-4 receptor, a primary pathway for obesity and metabolic syndrome treatments[4].

-

Triazole Therapeutics : The nitrile group acts as an excellent electrophile for cycloaddition reactions (e.g., reacting with hydrazides), enabling the synthesis of complex 1,2,4-triazole derivatives that exhibit potent antimicrobial and anticancer activities[7].

Pharmacological applications of the piperazine-1-carbonitrile scaffold in drug discovery.

References

- Title: Substituted quinazolinone compounds (US20050059662A1)

- Title: Oxazolidine-based compound and selective androgen receptor agonist comprising same (US9809583B2)

-

Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry (2022) URL: [Link]

- Title: Method for synthesizing cyanamide (CN113200912A)

Sources

- 1. CN113200912A - Method for synthesizing cyanamide - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 34065-01-5|Piperazine-1-carbonitrile|BLD Pharm [bldpharm.com]

- 4. US20050059662A1 - Substituted quinazolinone compounds - Google Patents [patents.google.com]

- 5. US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same - Google Patents [patents.google.com]

- 6. US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same - Google Patents [patents.google.com]

- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

A Technical Guide to the Physicochemical Properties of Piperazine-1-carbonitrile Hydrochloride for Drug Design

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of modern medicinal chemistry, few structural motifs have demonstrated the versatility and therapeutic impact of the piperazine ring. This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold".[1] It is a core component in a vast portfolio of FDA-approved drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[2][3] The power of the piperazine scaffold lies in its unique combination of structural simplicity, synthetic tractability, and its profound ability to modulate physicochemical properties.[4] Its nitrogen atoms serve as versatile handles for chemical modification, allowing chemists to fine-tune properties like basicity, solubility, and lipophilicity to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]

This guide provides an in-depth technical analysis of a specific derivative, Piperazine-1-carbonitrile hydrochloride (CAS No. 2837835-34-2) . As a functionalized building block, understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its intelligent application in drug design. We will explore the key parameters that govern its behavior in biological systems, providing both established data and the field-proven experimental protocols required to validate these properties. This document is designed for the research scientist and drug development professional, offering a blend of theoretical grounding and practical, actionable methodologies.

Section 1: Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic identity and its key physicochemical descriptors. These values provide the first-pass assessment of the compound's "drug-likeness" and guide subsequent experimental design.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 2837835-34-2 | [5][6] |

| Molecular Formula | C₅H₁₀ClN₃ | [5] |

| Molecular Weight | 147.61 g/mol | [5] |

| Predicted LogP | -0.20552 | [5] |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 0 | [5] |

Section 2: Critical Properties and Experimental Validation

In this section, we dissect the most influential physicochemical properties of Piperazine-1-carbonitrile hydrochloride. For each, we discuss its strategic importance in drug design and provide a self-validating, step-by-step protocol for its experimental determination.

Basicity (pKa): The Arbiter of Charge State and Interaction

Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most critical parameter for an ionizable compound. It dictates the molecule's charge state at a given pH, which directly impacts its solubility, membrane permeability (per the pH-partition hypothesis), and its ability to form ionic bonds with its biological target. Piperazine itself is a diprotic base with two pKa values (pKa1 ≈ 9.73, pKa2 ≈ 5.35).[7][8] For Piperazine-1-carbonitrile hydrochloride, two factors are at play: the electron-withdrawing nature of the nitrile group will decrease the basicity of the adjacent nitrogen (N1), while the hydrochloride salt form confirms that one of the nitrogens is protonated under standard conditions. Determining the precise pKa value is essential for predicting its behavior in the physiological pH range of the gut, blood, and cellular compartments.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust and widely accepted method for determining pKa values in the 2-12 range.[9][10] The principle is to monitor pH changes as a titrant of known concentration is added to the sample solution, with the pKa being identified at the half-equivalence point.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9]

-

Sample Preparation: Accurately weigh and dissolve Piperazine-1-carbonitrile hydrochloride in deionized water to a known concentration (e.g., 1-10 mM). A co-solvent may be used if solubility is limited, but its effect on pKa must be noted.

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the solution. This is a critical step to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[9]

-

Initial pH Adjustment: For a hydrochloride salt (a weak acid), the titration will be performed with a strong base. The initial pH of the solution should be recorded.

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add standardized 0.1 M sodium hydroxide (NaOH) solution in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The most significant pH changes will occur near the equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[9] This can be determined precisely by finding the maximum of the first derivative of the titration curve.

Lipophilicity (LogP): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[11] It is a cornerstone of drug design, heavily influencing membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. The predicted LogP for Piperazine-1-carbonitrile hydrochloride is -0.20552, suggesting it is a hydrophilic molecule.[5] While high hydrophilicity aids aqueous solubility, it can hinder passive diffusion across the lipid bilayers of cell membranes. Experimental verification of this value is crucial for building accurate structure-activity relationships (SAR).

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[12]

Step-by-Step Methodology:

-

Solvent Saturation: Prepare mutually saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4, to measure LogD, which is more physiologically relevant for ionizable compounds). This is achieved by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of Piperazine-1-carbonitrile hydrochloride in the aqueous phase at a known concentration. The concentration should be low enough to avoid aggregation but high enough for accurate quantification.

-

Partitioning: In a glass vial, combine a precise volume of the drug-containing aqueous phase with a precise volume of the saturated n-octanol (e.g., in a 1:1 ratio).

-

Equilibration: Cap the vial securely and shake it on a mechanical shaker at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and n-octanol layers.

-